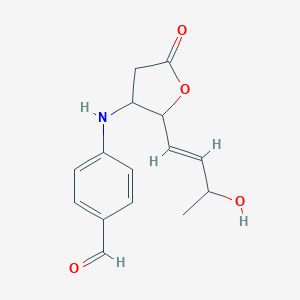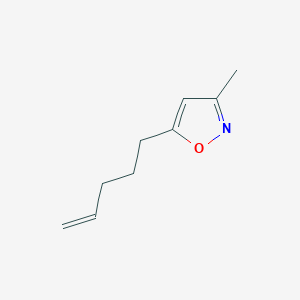
3-Methyl-5-pent-4-enyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-pent-4-enyl-1,2-oxazole is a chemical compound that belongs to the oxazole family. It is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-pent-4-enyl-1,2-oxazole is not well understood. However, studies have suggested that this compound may work by inhibiting the growth and proliferation of fungal and bacterial cells.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 3-Methyl-5-pent-4-enyl-1,2-oxazole. It has been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Methyl-5-pent-4-enyl-1,2-oxazole in lab experiments is its potent antifungal and antibacterial activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Orientations Futures
Several future directions can be explored in the field of scientific research related to 3-Methyl-5-pent-4-enyl-1,2-oxazole. One of the potential directions is the development of new drugs based on the chemical structure of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-pent-4-enyl-1,2-oxazole can be achieved through several methods. One of the commonly used methods is the reaction of 3-methyl-2-buten-1-ol and ethyl oxalate in the presence of a base catalyst. This reaction leads to the formation of 3-Methyl-5-pent-4-enyl-1,2-oxazole in good yields.
Applications De Recherche Scientifique
3-Methyl-5-pent-4-enyl-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
130628-71-6 |
|---|---|
Nom du produit |
3-Methyl-5-pent-4-enyl-1,2-oxazole |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-methyl-5-pent-4-enyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3 |
Clé InChI |
NNNBCOJAYCVWRU-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCC=C |
SMILES canonique |
CC1=NOC(=C1)CCCC=C |
Synonymes |
Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



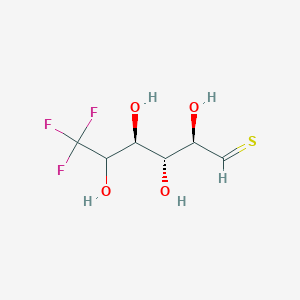
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
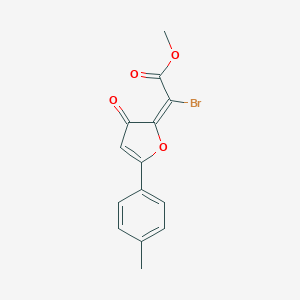
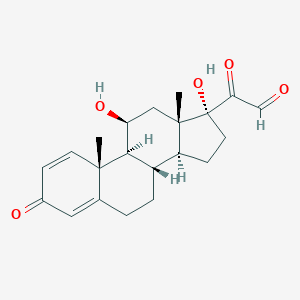
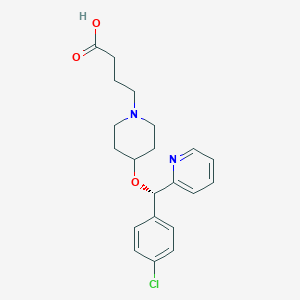
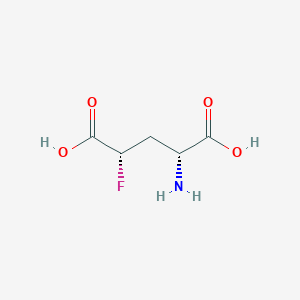
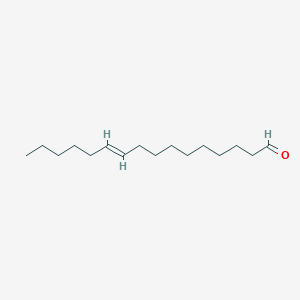
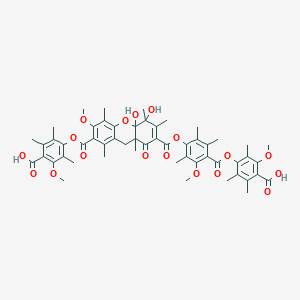
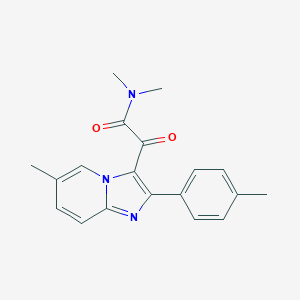
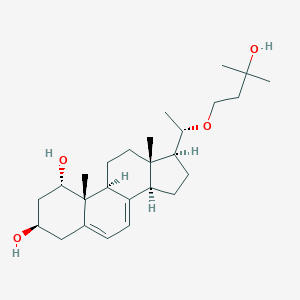
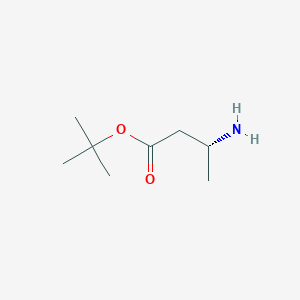
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
